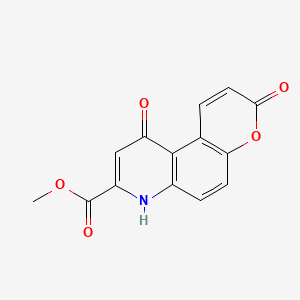
Disiquonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Disiquonium chloride is typically synthesized through the reaction of N,N-didecyl-N-methyl-3-(trimethoxysilyl)propylamine with methyl chloride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthetic route involves the following steps:
Preparation of the amine precursor: N,N-didecyl-N-methyl-3-(trimethoxysilyl)propylamine is synthesized by reacting didecylamine with 3-chloropropyltrimethoxysilane.
Quaternization reaction: The amine precursor is then reacted with methyl chloride to form this compound chloride.
Industrial production methods for this compound chloride involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process includes purification steps such as recrystallization to obtain the final product with high purity.
化学反应分析
Disiquonium chloride undergoes various chemical reactions, including:
Oxidation: this compound chloride can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: This compound chloride can undergo substitution reactions where the chloride ion is replaced by other anions or functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Disiquonium chloride has numerous applications in scientific research, including:
Electrophysiological Studies: It has been used in studies investigating electrophysiological aspects in the heart, particularly related to ventricular arrhythmias.
Anticancer Properties: Compounds related to this compound chloride have shown potential anticancer properties, making it a subject of interest in cancer research.
Toxicological Studies: The toxicological aspects of this compound chloride and related compounds have been studied to understand their impact on human health.
Neurotoxicity and Neuroprotective Effects: Research has explored the effects of chloride compounds on the nervous system, providing insights into their potential neurotoxic and neuroprotective effects.
作用机制
The mechanism of action of disiquonium chloride involves its interaction with microbial cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, which target the cell membrane integrity of bacteria and viruses.
相似化合物的比较
Disiquonium chloride can be compared with other quaternary ammonium compounds such as benzethonium chloride and cetylpyridinium chloride. These compounds share similar antimicrobial properties but differ in their chemical structures and specific applications. For example:
Benzethonium chloride: Known for its broad-range antitumor activity and use in cancer treatment.
Cetylpyridinium chloride: Commonly used in oral care products for its antimicrobial properties.
属性
CAS 编号 |
114431-91-3 |
|---|---|
分子式 |
C27H60NO3Si+ |
分子量 |
474.9 g/mol |
IUPAC 名称 |
didecyl-methyl-(3-trimethoxysilylpropyl)azanium |
InChI |
InChI=1S/C27H60NO3Si/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6/h7-27H2,1-6H3/q+1 |
InChI 键 |
CZIAHOKVOQSYHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


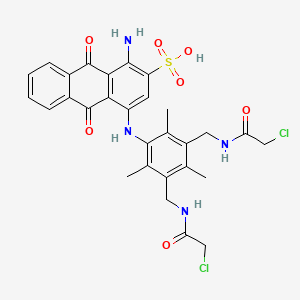
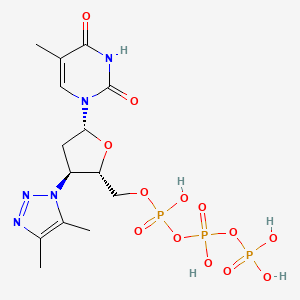


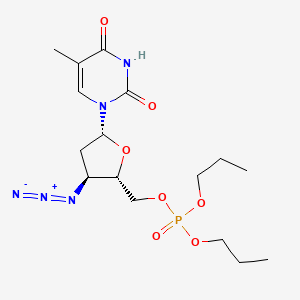



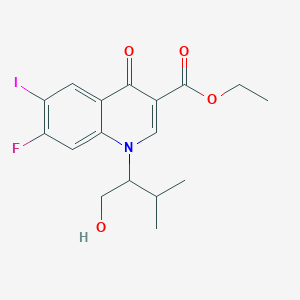
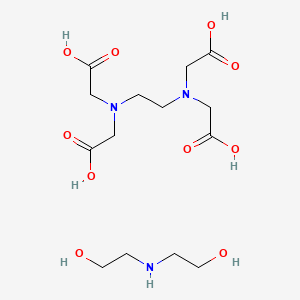

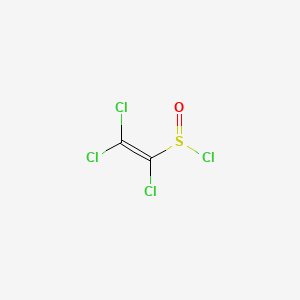
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
